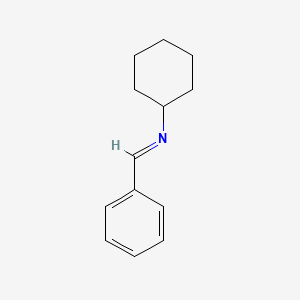
N-Benzylidenecyclohexylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzylidenecyclohexylamine is a useful research compound. Its molecular formula is C13H17N and its molecular weight is 187.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24795. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
N-Benzylidenecyclohexylamine is a chemical compound with the molecular formula C13H17N . It has a wide range of applications in scientific research, particularly in catalysis and chemical synthesis .
IUPAC Name: N-cyclohexyl-1-(2-diphenylphosphanylphenyl)methanimine
Molecular Formula: C25H26NP
CAS Registry Number: 321155-13-9
Applications in Chemical Synthesis
- Imine Synthesis: this compound can be synthesized through the condensation of a carbonyl compound with an amine . Traditional methods include aerobic metal-catalyzed self-condensation of amines, aerobic metal-mediated coupling of alcohols and amines, and hydroamination of alkynes .
- Aza-Pudovik Reaction: this compound is used in the aza-Pudovik reaction for the synthesis of α-aminophosphonates under continuous flow conditions .
- Catalysis: N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine is employed as a catalyst in cross-coupling reactions, stannylative cycloaddition of conjugated enynes, and stereo- and regioselective hydroamination of alkynes .
- Reactions with f-Bu Radicals: this compound is applicable in reactions involving t-butyl radicals, where the addition of these radicals occurs at the carbon atom . Acid catalysis influences the reactivity of this compound, with stronger acids like PTSA and TMSI increasing reactivity .
Catalytic Reactions
Osmium-Hydride-Acetylacetonate complexes can use N-benzylideneaniline to produce molecular hydrogen .
Safety and Hazards
N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine is associated with several hazard statements :
- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H332: Harmful if inhaled.
Precautionary measures include :
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
Eigenschaften
CAS-Nummer |
2211-66-7 |
|---|---|
Molekularformel |
C13H17N |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
N-cyclohexyl-1-phenylmethanimine |
InChI |
InChI=1S/C13H17N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2 |
InChI-Schlüssel |
QKSQEJXIILKPDX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N=CC2=CC=CC=C2 |
Kanonische SMILES |
C1CCC(CC1)N=CC2=CC=CC=C2 |
Key on ui other cas no. |
2211-66-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















